molecular formula C14H17NO3 B14401161 1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one CAS No. 88021-77-6

1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B14401161
CAS No.: 88021-77-6
M. Wt: 247.29 g/mol
InChI Key: KVRIVNJMSUHNCZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with morpholine and an appropriate enone precursor. The reaction is often carried out under basic conditions, using catalysts such as piperidine or pyrrolidine to facilitate the formation of the enone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The enone moiety can be reduced to form a saturated ketone.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)-3-(morpholin-4-yl)propan-1-one.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and morpholine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The enone moiety may also participate in Michael addition reactions, further influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
  • 1-(2-Hydroxy-5-methylphenyl)-3-(piperidin-4-yl)prop-2-en-1-one
  • 1-(2-Hydroxy-5-methylphenyl)-3-(pyrrolidin-4-yl)prop-2-en-1-one

Uniqueness

1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one stands out due to the presence of the hydroxy-methylphenyl group, which enhances its reactivity and potential for forming hydrogen bonds. The morpholine ring also contributes to its unique pharmacological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88021-77-6

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C14H17NO3/c1-11-2-3-13(16)12(10-11)14(17)4-5-15-6-8-18-9-7-15/h2-5,10,16H,6-9H2,1H3

InChI Key

KVRIVNJMSUHNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CN2CCOCC2

Origin of Product

United States

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